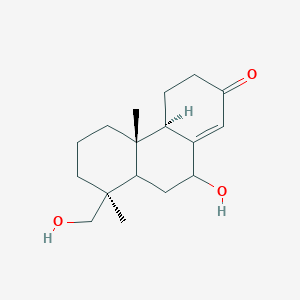

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related phenanthrene derivatives often involves intricate reactions reflecting the complexity of the target molecules. For instance, a study detailed the synthesis of a phenanthrene-based compound through reactions that highlight the strategic construction of phenanthrene nuclei and the importance of specific substituent effects on the synthetic route (Lynton & Siew, 1973). Similar strategies can be applied to synthesize the compound of interest, emphasizing the role of cycloaddition reactions, ring-closing strategies, and selective functionalization.

Molecular Structure Analysis

Molecular structure analysis of phenanthrene derivatives reveals critical insights into their conformations and stereochemical arrangements. Studies have shown that the crystal and molecular structure of synthetic intermediates, such as certain phenanthrene compounds, present unique conformational features, which are essential for understanding the molecular basis of their properties and reactivity (Lynton & Siew, 1973).

Chemical Reactions and Properties

The reactivity and chemical properties of phenanthrene derivatives are significantly influenced by their structural features. For example, the presence of substituents can affect the molecule's reactivity towards electrophilic or nucleophilic attack, impacting its participation in various chemical reactions (Konishi et al., 2018).

科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related phenanthrenone precursors to novel alkaloid analogues, emphasizing the importance of structural parallels between cardiotonic steroids and Erythrophleum alkaloids. The key synthesis steps involve intramolecular electrophilic alkylation to complete the phenanthrene nucleus, showcasing the compound's relevance in studying and synthesizing complex organic molecules (Baker, Knox, & Rogers, 1991).

Natural Product Derivatives and Biological Activity

Studies have identified phenanthrenoids in the wetland plant Juncus acutus, including several dihydrophenanthrenes and phenanthrenes. These compounds have been shown to exhibit in vitro phytotoxicity, indicating the compound's structural relatives have potential ecological and biological significance (DellaGreca et al., 2002).

UV-Absorbing Properties

Research into related compounds such as 5-hydroxy-4-chromanones and 8-hydroxy-1-tetralon has highlighted their utility as UV-absorbers. This suggests potential applications in materials science, particularly in developing protective coatings and sunscreens (Ninagawa, Nakamura, & Matsuda, 1982).

Optical Activity and Chemical Synthesis

The synthesis of optically active bihelicenols, including stereoisomers of related phenanthrene derivatives, underscores the compound's relevance in the field of optical materials and chiral chemistry. Such studies contribute to our understanding of molecular chirality and its applications in chemical synthesis (Nakano et al., 2003).

Antialgal Activity

Synthetic mimics of natural compounds with strong antialgal activity have been explored, including the synthesis of dihydrophenanthrenes and phenanthrenes. These studies demonstrate the potential of phenanthrene derivatives in addressing environmental challenges such as algal blooms (DellaGreca et al., 2001).

特性

IUPAC Name |

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYXCFZRTAJXMC-LMCYLSQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine](/img/no-structure.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

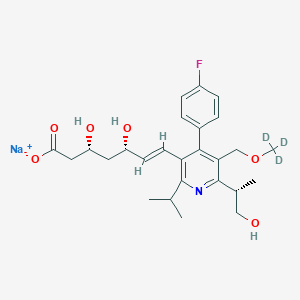

![sodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1151921.png)